Welcome to the BenchChem Online Store!
molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No. B078159
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09353104B2

Procedure details

To a solution of sodium ethoxide (2.33 g, 34 mmol) in absolute alcohol (40 mL) was added a mixture of 2-butanone (2.45 g, 34 mmol) and diethyl oxalate (5 g, 34 mmol) dropwise at −5° C. The reaction mixture was stirred at −5° C. overnight and then concentrated. The resulting residue was partitioned between water (20 mL) and ethyl acetate (70 mL*3). The aqueous layer was acidified to pH 2 with dilute H2SO4 and then extracted with ethyl acetate (50 ml*3). The combined organic phase was dried over anhydrous Na2SO4, The organic solvent was evaporated in vacuo, and the residue was used directly in the next step without further purification.
Quantity
2.33 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][C:6](=[O:9])[CH2:7][CH3:8].[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11]([O:13]CC)=O>>[O:13]=[C:11]([CH2:5][C:6](=[O:9])[CH2:7][CH3:8])[C:10]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
alcohol
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between water (20 mL) and ethyl acetate (70 mL*3)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C(C(=O)OCC)CC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.